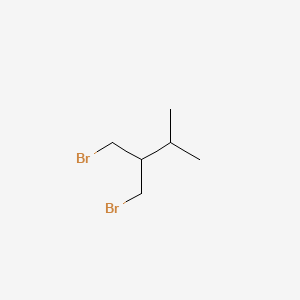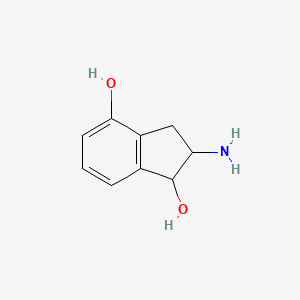![molecular formula C12H18N2 B13207918 1-(1-Methyl-1H-pyrrol-3-yl)-2-azaspiro[3.4]octane](/img/structure/B13207918.png)
1-(1-Methyl-1H-pyrrol-3-yl)-2-azaspiro[3.4]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Methyl-1H-pyrrol-3-yl)-2-azaspiro[3.4]octane is a heterocyclic compound featuring a unique spiro structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both pyrrole and azaspiro moieties in its structure contributes to its diverse chemical reactivity and biological activity.
Métodos De Preparación
The synthesis of 1-(1-Methyl-1H-pyrrol-3-yl)-2-azaspiro[3.4]octane typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the cyclization of a suitable pyrrole derivative with an azaspiro compound under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the spiro structure. Industrial production methods may employ continuous flow reactors to optimize yield and purity while minimizing reaction time and waste.
Análisis De Reacciones Químicas
1-(1-Methyl-1H-pyrrol-3-yl)-2-azaspiro[3.4]octane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the pyrrole ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.
Addition: The compound can participate in addition reactions with electrophiles, forming various addition products depending on the reaction conditions.
Common reagents and conditions used in these reactions include organic solvents such as dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure settings to control the reaction kinetics. Major products formed from these reactions include halogenated derivatives, reduced forms, and oxidized compounds.
Aplicaciones Científicas De Investigación
1-(1-Methyl-1H-pyrrol-3-yl)-2-azaspiro[3
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic structures, which are valuable in the development of new materials and catalysts.
Biology: Its unique structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: The compound exhibits potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It is being investigated for its ability to modulate specific biological pathways and targets.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and advanced materials, contributing to the development of new technologies and products.
Mecanismo De Acción
The mechanism of action of 1-(1-Methyl-1H-pyrrol-3-yl)-2-azaspiro[3.4]octane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and modulating biochemical pathways. Additionally, its spiro structure allows it to fit into unique binding pockets of proteins, influencing their function and stability. The pathways involved in its mechanism of action include signal transduction, gene expression regulation, and metabolic processes.
Comparación Con Compuestos Similares
1-(1-Methyl-1H-pyrrol-3-yl)-2-azaspiro[3.4]octane can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar heterocyclic structure and exhibit comparable biological activities, including enzyme inhibition and anticancer properties.
Pyrazolo[3,4-d]pyrimidines: These derivatives are known for their potent inhibitory activity against specific enzymes, such as CDK2, and are being explored for their anticancer potential.
Pyrrole-containing analogs: Compounds with pyrrole rings are widely studied for their diverse pharmacological activities, including antimicrobial and anticancer properties.
The uniqueness of this compound lies in its spiro structure, which imparts distinct chemical reactivity and biological interactions compared to other heterocyclic compounds.
Propiedades
Fórmula molecular |
C12H18N2 |
|---|---|
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
3-(1-methylpyrrol-3-yl)-2-azaspiro[3.4]octane |
InChI |
InChI=1S/C12H18N2/c1-14-7-4-10(8-14)11-12(9-13-11)5-2-3-6-12/h4,7-8,11,13H,2-3,5-6,9H2,1H3 |
Clave InChI |
BLOCTAFIXZFEJP-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC(=C1)C2C3(CCCC3)CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


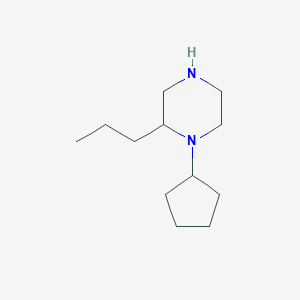
![Cyclopropyl-(3-ethyl-[1,2,4]oxadiazol-5-YL)-amine](/img/structure/B13207838.png)
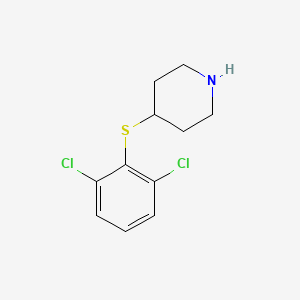
![3-[1-(Aminomethyl)cyclopropyl]pentan-3-ol](/img/structure/B13207852.png)
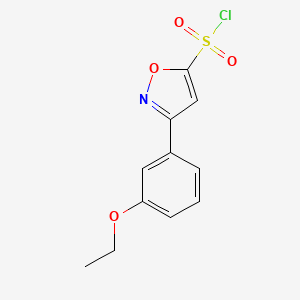

![3-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}-1,2-oxazole-4-carboxylic acid](/img/structure/B13207877.png)
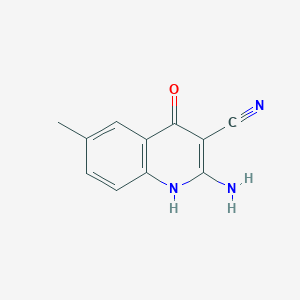
![3-Benzoyl-8-azabicyclo[3.2.1]octane](/img/structure/B13207889.png)
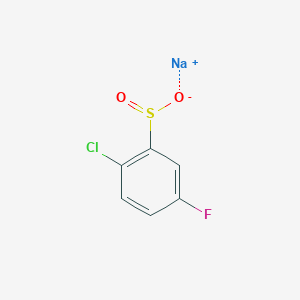
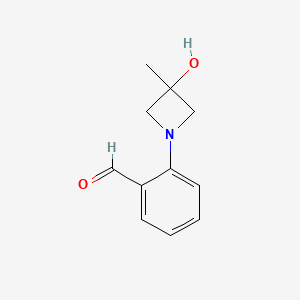
![Ethyl 4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13207906.png)
